molecular formula C19H15FN2O4 B1672886 Flumioxazin CAS No. 103361-09-7

Flumioxazin

Cat. No.: B1672886
CAS No.: 103361-09-7
M. Wt: 354.3 g/mol
InChI Key: FOUWCSDKDDHKQP-UHFFFAOYSA-N
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Description

Flumioxazin (C₁₉H₁₅FN₂O₄; molecular weight 354.337) is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide used pre-emergence or early post-emergence to control broadleaf and grass weeds across diverse crops, including soybeans, citrus, maize, and sugarcane . Its mechanism involves inhibiting chlorophyll biosynthesis, leading to protoporphyrin IX accumulation and subsequent reactive oxygen species (ROS)-mediated membrane damage under light exposure . This compound exhibits moderate water solubility, variable soil persistence (half-life: 12–31 days depending on soil type and temperature), and harmonized classification as toxic for reproduction category 1B under EU regulations .

Preparation Methods

The synthesis of flumioxazin involves several steps:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Flumioxazin is classified as a light-dependent peroxidizing herbicide. Its mechanism involves the inhibition of protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which generates reactive oxygen species when exposed to light. This results in cellular damage and ultimately plant death .

Agricultural Applications

This compound is widely used in various crops, including cotton, sweet potatoes, and onions. It can be applied pre-plant or post-directed to manage weed populations effectively.

Efficacy Studies

  • Cotton : Research indicates that this compound applied at 71 g/ha does not adversely affect cotton yields when applied between 0 and 10 weeks before planting . The application method significantly influences injury levels in cotton plants, with more mature plants showing reduced susceptibility.
  • Sweet Potatoes : this compound has been shown to be safe for use in sweet potatoes at registered rates, with no significant impact on yield or root quality observed in studies comparing it with other herbicides like S-metolachlor .
  • Onions : A study demonstrated that applying reduced doses (20 g/ha) of this compound at the true first leaf stage of onion plants effectively controlled weeds without causing visible injury .

Toxicological Studies

This compound's safety profile has been evaluated through various toxicological studies. It has been shown to induce developmental toxicity in rats but is not considered relevant to humans due to species-specific differences in heme synthesis pathways .

Key Findings

  • Developmental Toxicity : In rats, this compound exposure during gestation led to anemia and cardiac defects. However, these effects are not expected to translate to humans due to differences in the binding affinity of this compound to protoporphyrinogen oxidase between species .
  • Acute Toxicity : The acute oral median lethal dose (LD50) for this compound exceeds 5000 mg/kg body weight in rats, indicating low acute toxicity .

Environmental Impact

This compound's environmental behavior has been studied extensively, revealing its degradation patterns and potential impact on non-target organisms.

Degradation Studies

  • This compound exhibits variable degradation rates depending on environmental conditions. In sterilized aqueous solutions, its half-life ranged from approximately 17.5 days in sandy loam soil to about 20.9 hours under light exposure conditions .
  • The primary degradates identified include tetrahydrophthalimido and other minor metabolites, which were monitored over extended periods .

Field Trials

  • Pre-Plant Incorporation : In a series of field trials assessing the pre-plant incorporation of this compound in cotton cultivation, the results indicated no significant yield loss compared to untreated controls .
  • Post-Directed Applications : Post-directed applications were evaluated for their efficacy against common weeds without causing significant injury to established crops like cotton and sweet potatoes .

Comparison with Similar Compounds

Efficacy and Weed Control Spectrum

Flumioxazin’s efficacy is context-dependent, often requiring synergistic combinations to address resistance or extend residual activity. Key comparisons include:

Herbicide/Combination Target Weeds Efficacy (% Control) Duration (Days After Application) Key Findings References
This compound alone Broad spectrum (e.g., Palmer amaranth, waterhemp) 70–100% (initial), declines to <50% by 30 DAA ≤20 Rapid degradation in high-pH soils or high organic matter reduces residual activity
This compound + metribuzin Glyphosate-resistant weeds >90% ≥60 Synergistic; complementary half-lives enhance persistence
This compound + pyroxasulfone MHR waterhemp 98% (density), 93% (biomass) ≥28 Synergistic at specific rates (e.g., 268+211 g ai ha⁻¹)
Saflufenacil Similar spectrum Comparable initial control DT₅₀ = 21.4 days Shorter soil persistence than sulfentrazone (DT₅₀ = 70.8 days)
Compound 3a (phthalimide derivative) Broadleaf weeds 98% (pre-emergence) N/A Higher PPO inhibition (33.01%) vs. This compound (21.80%)

Notes:

  • Isoxaflutole combinations show initial efficacy but decline after 20 DAA due to metabolic degradation .
  • Carfentrazone, another PPO inhibitor, is less soil-persistent but causes higher crop injury in sensitive species like chile peppers .

Chemical and Molecular Properties

Structural and physicochemical properties influence binding affinity to PPO and environmental behavior:

Property This compound Compound B (comparator) Saflufenacil Sulfentrazone
Molecular Weight 354.337 380.4 383.3 397.3
Hydrogen-Bond Acceptors (HBA) 6 7 6 5
Hydrogen-Bond Donors (HBD) 0 0 1 1
Rotatable Bonds 4 5 5 4
LogP 3.2 3.5 2.8 2.1
Aromatic Rings 3 3 2 2

Key Insights :

  • This compound’s lack of HBDs and moderate LogP enhance membrane permeability but reduce metabolic stability in plants compared to Compound B .
  • Sulfentrazone ’s lower LogP and HBA count correlate with longer soil persistence and broader pH tolerance .

Soil Persistence and Environmental Impact

Soil half-life (DT₅₀) and degradation dynamics vary significantly:

Herbicide DT₅₀ (Days) Key Influencing Factors Environmental Risk
This compound 21.1 High pH, organic matter accelerate degradation Low (rapid dissipation)
Saflufenacil 21.4 Similar to this compound Moderate
Fomesafen 45.6 Stable across soil types Higher leaching potential
Sulfentrazone 70.8 Persists in low-pH soils High (long-term residual)

Implications :

  • This compound’s shorter DT₅₀ supports flexible crop rotation but necessitates timely reapplication .

Regulatory Status and Alternatives

Country Crop HR Strategy Score Available Alternatives Conclusion
Czech Republic Soybean 6 Dimethenamid-P, pendimethalin (1 MOA) Insufficient alternatives
Hungary Sunflower 0 None Critical need for this compound
Greece Citrus High risk Shortlisted herbicides lack spectrum equivalence This compound essential
USA Aquatic systems N/A Limited due to pH sensitivity Niche use for hydrilla control

Notes:

  • S-metolachlor and terbuthylazine are insufficient in sunflower (Hungary) due to divergent weed spectra .

Resistance Management and Synergistic Effects

This compound’s role in resistance management is dual: both as a standalone herbicide and a synergist:

  • MHR waterhemp : Tank-mixing with acetochlor achieves 98% control, overcoming metabolic resistance .
  • R-biotype weeds : this compound at PRE rates controls resistant biotypes as effectively as susceptible ones, unlike sulfentrazone .
  • Synergistic combinations : Pyroxasulfone + this compound interactions are weed-specific, showing synergism in waterhemp but additivity in other species .

Biological Activity

Flumioxazin is a broad-spectrum herbicide widely used in agricultural practices for the control of various weeds. Its biological activity primarily stems from its ability to inhibit specific biochemical pathways in target plants, leading to their death. This article delves into the detailed biological activity of this compound, including its mechanisms of action, metabolic pathways, and effects on non-target organisms.

This compound exerts its herbicidal effects by inhibiting the biosynthesis of heme and chlorophyll. This inhibition results in the accumulation of phototoxic intermediates that disrupt normal cellular functions, ultimately leading to plant death. The compound acts on the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis. By blocking this enzyme, this compound prevents plants from producing chlorophyll, resulting in a characteristic bleaching effect .

Metabolism and Residue Analysis

This compound undergoes extensive metabolism in mammals and plants. Studies have identified numerous metabolites resulting from its degradation, with significant differences observed in tissue distribution and residue levels between sexes in animal studies. For instance, tissue residue levels were highest in metabolic organs such as the liver and kidneys, with blood cells showing the highest concentration of this compound equivalents .

Table 1: Metabolic Pathways and Residue Levels

MetaboliteLow Dose (ppb)High Dose (ppb)Repeated Dose (ppb)
Liver12.2 - 24.3523 - 713Not specified
Kidney11.2 - 16.0397Not specified
Blood Cells41.2 - 46.62175 - 2268Not specified

The primary metabolic reactions include hydroxylation, cleavage of imide and amide linkages, and acetylation of amino groups .

Ecotoxicological Effects

This compound has been shown to affect soil microbial communities significantly. A study demonstrated that application of this compound reduced microbial biomass and enzyme activity in soil samples over time. The Principal Response Curves analysis indicated that while there was an initial decline in microbial parameters, some recovery was observed after a period .

Table 2: Soil Microbial Responses to this compound Application

ParameterInitial EffectRecovery Period
Microbial Biomass (MBC)DecreasePartial Recovery
Soil RespirationIncreaseFull Recovery
Microbial Biomass Nitrogen (MBN)No responseNo response

Case Studies

Case Study 1: Efficacy on Aquatic Weeds
A field study evaluated the effectiveness of this compound on controlling common duckweed and watermeal through foliar application. Results indicated significant reductions in weed biomass, demonstrating this compound's potential as an effective aquatic herbicide .

Case Study 2: Chronic Toxicity in Mammals
Research highlighted chronic exposure risks associated with this compound, particularly in mammalian species. The no observable adverse effect concentration (NOAEC) was determined to be 100 mg a.i./kg-diet, with reproductive organ abnormalities noted at higher concentrations .

Q & A

Basic Research Questions

Q. What are the key biochemical mechanisms of flumioxazin in inhibiting weed growth, and how can researchers experimentally validate these pathways?

this compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative damage in plants. To validate this, researchers typically use enzyme inhibition assays with purified PPO enzymes, spectrophotometric quantification of protoporphyrin IX accumulation, and microscopy to observe cellular membrane damage. Dose-response studies with controlled light exposure are critical, as photodynamic reactions drive herbicidal activity .

Q. How should researchers design experiments to evaluate this compound's efficacy under varying environmental conditions (e.g., temperature, soil pH)?

Employ factorial designs with controlled environmental chambers to isolate variables. For example, in seed germination studies (e.g., peanut), replicate experiments across multiple temperatures (e.g., 15°C–35°C) and measure germination rates, radicle length, and biomass. Use ANOVA to analyze fixed effects (this compound concentration, temperature) and random effects (replication). Linear regression models can quantify dose-response relationships .

Q. What methodological considerations are critical when assessing this compound's soil residual activity and crop selectivity?

Conduct field trials with randomized complete block designs (RCBD) to account for soil heterogeneity. Measure herbicide persistence via HPLC analysis of soil samples at intervals (e.g., 0, 7, 14, 30 days post-application). Crop selectivity studies should include phytotoxicity assessments (visual scoring, biomass comparison) and soil type characterization (organic matter, texture) to identify sensitivity thresholds .

Q. Which statistical approaches are most appropriate for analyzing this compound efficacy data in multi-year field studies?

Use mixed-model ANOVA to partition variance into fixed effects (herbicide treatment, application timing) and random effects (year, replication × treatment). For combined analyses across years, verify homogeneity of variances using Levene’s test. Post hoc comparisons (e.g., Fisher’s LSD) differentiate treatment means. Data transformations (e.g., √(x+1)) may be needed for non-normal distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies with divergent soil types or weed populations?

Perform meta-analyses of published datasets, stratifying by soil properties (e.g., clay content, organic carbon) and weed species. Use multivariate regression to identify confounding variables. For example, this compound’s reduced efficacy in high-organic soils can be modeled via adsorption isotherms to adjust application rates .

Q. What experimental frameworks are effective for studying synergistic interactions between this compound and other herbicides (e.g., flufenacet)?

Implement factorial pot experiments with herbicide combinations (e.g., this compound pre-emergence + flufenacet post-emergence). Evaluate weed control efficacy using Colby’s method to distinguish additive vs. synergistic effects. Measure enzyme activity (e.g., PPO, acetyl-CoA carboxylase) to confirm mechanistic interactions .

Q. How can molecular techniques elucidate resistance mechanisms in weeds evolving tolerance to this compound?

Conduct transcriptomic sequencing of resistant vs. susceptible biotypes to identify PPO gene mutations (e.g., ΔG210 deletion). Validate via heterologous expression in model plants (e.g., Arabidopsis). Couple with enzyme kinetics to assess mutation impact on this compound binding affinity .

Q. What methodologies quantify this compound's long-term environmental impact, including non-target organism exposure?

Use soil microcosm studies to track degradation metabolites (e.g., via LC-MS/MS) and assess ecotoxicity using standardized bioassays (e.g., Daphnia magna survival, earthworm avoidance behavior). Model leaching potential using HYDRUS-1D simulations parameterized with soil adsorption coefficients (Kd) .

Q. Methodological Best Practices

  • Data Presentation : Include tables comparing mean weed biomass reduction (±SE) across treatments, with ANOVA F-values and significance levels (P ≤ 0.05) .
  • Reproducibility : Document herbicide application parameters (e.g., spray volume, nozzle type) and environmental conditions (e.g., soil moisture at application) .
  • Ethical Compliance : Adhere to ecotoxicology guidelines (e.g., OECD 207) for non-target organism studies .

Properties

IUPAC Name

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUWCSDKDDHKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7032555
Record name Flumioxazin
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Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Flumioxazin
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Solubility

Soluble in common organic solvents, In water, 1.79 mg/l @ 25 °C, 1.79 mg/L @ 25 °C (exp)
Record name FLUMIOXAZIN
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Record name Flumioxazin
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Density

1.5136 g/ml @ 20 °C
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Vapor Pressure

2.41X10-6 mm Hg @ 25 °C
Record name FLUMIOXAZIN
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Color/Form

Light tan powdered solid, Yellow-brown powder, Yellow brown solid (technical); Light brown solid (end-use)

CAS No.

103361-09-7
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Record name 1H-Isoindole-1,3(2H)-dione, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro
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Melting Point

201-204 °C, 201 - 204 °C
Record name FLUMIOXAZIN
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Record name Flumioxazin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034854
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.31 g), 3,4,5,6-tetrahydrophthalic anhydride (0.28 g) and acetic acid (3 ml) was heated under reflux for 2 hours. After being allowed to cool, water was added to the mixture, which was then extracted with ethyl acetate. The organic layer was washed with water, neutralized with sodium bicarbonate solution, dried and concentrated. The residue was purified by silica gel thin layer chromatography using a mixture of ethyl acetate and hexane (1:2) as an eluent to give 2-[7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (0.12 g). m.p., 196.0° C.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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